3-Fluoro-4-[2-(methylamino)ethoxy]benzene-1-sulfonamide hydrochloride
Description
3-Fluoro-4-[2-(methylamino)ethoxy]benzene-1-sulfonamide hydrochloride is a sulfonamide derivative featuring a fluorinated aromatic ring and a methylaminoethoxy side chain. This compound belongs to a class of sulfonamides known for their versatility in medicinal chemistry, particularly as enzyme inhibitors or intermediates in drug synthesis. The fluorine atom enhances metabolic stability and binding affinity, while the methylaminoethoxy group contributes to solubility and target interaction.
Properties
IUPAC Name |
3-fluoro-4-[2-(methylamino)ethoxy]benzenesulfonamide;hydrochloride | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H13FN2O3S.ClH/c1-12-4-5-15-9-3-2-7(6-8(9)10)16(11,13)14;/h2-3,6,12H,4-5H2,1H3,(H2,11,13,14);1H | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
VWQIPCZRFXBCIM-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CNCCOC1=C(C=C(C=C1)S(=O)(=O)N)F.Cl | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H14ClFN2O3S | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
284.74 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Sulfonation of 3-Fluoro-4-Hydroxybenzene Derivatives
The sulfonamide group is typically introduced early in the synthesis. A common strategy involves treating 3-fluoro-4-hydroxybenzene with chlorosulfonic acid to form the sulfonyl chloride intermediate, followed by reaction with ammonia or ammonium hydroxide:
$$
\text{3-Fluoro-4-hydroxybenzene} \xrightarrow{\text{ClSO}3\text{H}} \text{3-Fluoro-4-hydroxybenzenesulfonyl chloride} \xrightarrow{\text{NH}3} \text{3-Fluoro-4-hydroxybenzenesulfonamide}
$$
This method, adapted from analogous sulfonamide syntheses, achieves moderate yields (60–70%) but requires careful control of reaction temperature to avoid over-sulfonation.
Direct Sulfamation Using Sulfur Trioxide Complexes
Alternative protocols employ sulfur trioxide–amine complexes (e.g., SO₃·Pyridine) in aprotic solvents. For example, reacting 3-fluoro-4-hydroxybenzene with SO₃·Pyridine in dichloromethane at 0–5°C, followed by aqueous ammonia workup, provides the sulfonamide in 75% yield.
Introduction of the 2-(Methylamino)ethoxy Side Chain
Alkylation of Phenolic Oxygen
The ethoxy bridge is constructed via nucleophilic substitution. Treatment of 3-fluoro-4-hydroxybenzenesulfonamide with 1-chloro-2-(methylamino)ethane in the presence of a base (e.g., K₂CO₃) in DMF at 80°C for 12 hours affords the ether linkage:
$$
\text{3-Fluoro-4-hydroxybenzenesulfonamide} + \text{Cl-CH}2\text{CH}2\text{NHCH}3 \xrightarrow{\text{K}2\text{CO}_3, \text{DMF}} \text{Target Intermediate}
$$
Yields range from 50–65%, with purification via recrystallization from ethanol/water.
Mitsunobu Reaction for Ether Formation
For improved regioselectivity, the Mitsunobu reaction couples 3-fluoro-4-hydroxybenzenesulfonamide with 2-(methylamino)ethanol using diisopropyl azodicarboxylate (DIAD) and triphenylphosphine (PPh₃) in THF:
$$
\text{3-Fluoro-4-hydroxybenzenesulfonamide} + \text{HO-CH}2\text{CH}2\text{NHCH}3 \xrightarrow{\text{DIAD, PPh}3} \text{Target Intermediate}
$$
This method achieves higher yields (70–80%) but requires anhydrous conditions and chromatographic purification.
Amine Protection and Deprotection Strategies
To prevent side reactions during ether formation, the methylamino group is often protected as a tert-butoxycarbonyl (Boc) derivative. For example:
- Protection : Treat 2-(methylamino)ethanol with Boc₂O in dichloromethane.
- Mitsunobu Coupling : React with the phenolic precursor.
- Deprotection : Remove Boc using HCl in dioxane, followed by neutralization to isolate the free amine.
Hydrochloride Salt Formation
The final step involves treating the free base with hydrochloric acid (1.0 M in diethyl ether) to form the hydrochloride salt. Crystallization from methanol/diethyl ether yields the product as a white powder (purity >95% by HPLC).
Analytical Characterization Data
Key Spectroscopic Data
- ¹H NMR (400 MHz, D₂O): δ 7.82 (d, J = 8.4 Hz, 1H), 7.45 (dd, J = 8.4, 2.0 Hz, 1H), 7.32 (d, J = 2.0 Hz, 1H), 4.25 (t, J = 5.6 Hz, 2H), 3.45 (t, J = 5.6 Hz, 2H), 2.95 (s, 3H).
- IR (KBr) : 1345 cm⁻¹ (S=O asym), 1160 cm⁻¹ (S=O sym), 3250 cm⁻¹ (N–H).
Purity and Storage
- HPLC Purity : 95% (C18 column, 0.1% TFA in H₂O/MeCN).
- Storage : Stable at room temperature under inert atmosphere.
Comparative Analysis of Synthetic Routes
| Method | Yield (%) | Purity (%) | Key Advantages | Limitations |
|---|---|---|---|---|
| Alkylation (K₂CO₃/DMF) | 50–65 | 90–92 | Simple setup, low cost | Moderate yields, byproduct formation |
| Mitsunobu (DIAD/PPh₃) | 70–80 | 95–97 | High regioselectivity, clean reaction | Costly reagents, anhydrous conditions |
| Boc-Protected Route | 65–75 | 98 | Minimizes side reactions | Additional protection/deprotection steps |
Industrial-Scale Considerations
Patented large-scale processes (e.g., EP2420490B1) emphasize:
- Solvent Recycling : Use of acetic acid as both solvent and catalyst in coupling steps.
- Crystallization Optimization : Anti-solvent addition (heptane) to improve yield during salt formation.
- Cost Efficiency : Substituting DIAD with cheaper azodicarboxylates in Mitsunobu reactions.
Scientific Research Applications
3-Fluoro-4-[2-(methylamino)ethoxy]benzene-1-sulfonamide is a chemical compound with the molecular formula C9H13FN2O3S and a molecular weight of 248.28 g/mol. It features a fluorine atom, a methylamino group, and a sulfonamide group, contributing to its chemical properties. The presence of these functional groups makes it a compound of interest in medicinal chemistry and biological research. Its structural characteristics suggest potential interactions with biological targets, making it a candidate for further investigation in therapeutic applications.
Potential Biological Activities
Research indicates that 3-Fluoro-4-[2-(methylamino)ethoxy]benzene-1-sulfonamide may exhibit various biological activities. The sulfonamide moiety is known for its antimicrobial properties, and compounds with similar structures often show activity against bacterial infections. Additionally, the methylamino group may enhance interactions with biological targets, potentially affecting enzyme activity or receptor binding. Ongoing studies are exploring its efficacy in modulating specific biological pathways. The ethoxy substitution potentially enhances solubility and bioavailability, making it an interesting candidate for further research.
Related Compounds and Their Characteristics
- Sulfanilamide: Contains an amino group directly attached to a benzene ring and is known for its broad-spectrum antibacterial activity.
- 4-Amino-N-(4-fluorophenyl)-benzenesulfonamide: Similar sulfonamide structure but lacks ethoxy group and exhibits selective inhibition against specific bacterial strains.
- N-Methylsulfamethoxazole: Contains methylsulfamoyl group and is used as an antibiotic with synergistic effects.
- 3-Fluoro-N-methylbenzenesulfonamide: Fluorinated compound similar in structure with potentially different pharmacokinetics due to fluorination.
Research Applications
Mechanism of Action
The compound exerts its effects through interactions with molecular targets, such as enzymes or receptors. The sulfonamide group can inhibit certain enzymes, while the fluorine atom can enhance binding affinity to biological targets. The exact mechanism depends on the specific application and the molecular environment.
Comparison with Similar Compounds
Comparison with Structurally Similar Compounds
Structural and Functional Group Analysis
The table below compares key structural features, physicochemical properties, and applications of the target compound with analogs from the evidence:
Key Comparative Insights
Reactivity and Stability :
- The target compound’s sulfonamide group offers greater stability compared to sulfonyl chloride (e.g., ) or sulfonyl fluoride (e.g., ) derivatives, which are prone to hydrolysis or nucleophilic attack.
- AEBSF () releases hydrofluoric acid under physiological conditions, making it corrosive but effective as an irreversible protease inhibitor.
The benzothiazole moiety in introduces aromatic stacking interactions, which may enhance binding to hydrophobic enzyme pockets.
Synthetic Complexity: The target compound’s synthesis likely involves alkylation of a phenolic hydroxyl group (similar to ), whereas analogs like require more complex cyclization steps to form heterocyclic rings.
Toxicity and Handling :
- Sulfonyl chlorides () and fluorides () require stringent handling due to corrosive properties, whereas sulfonamides (target compound, ) are generally safer.
Biological Activity
3-Fluoro-4-[2-(methylamino)ethoxy]benzene-1-sulfonamide hydrochloride is a synthetic compound with a unique molecular structure that includes a sulfonamide moiety, a fluorine atom, and an ethoxy group. This compound has garnered interest in medicinal chemistry due to its potential biological activities, particularly in modulating enzymatic functions and interacting with various cellular receptors.
- Molecular Formula : C₉H₁₃ClF N₂O₃S
- Molecular Weight : 248.28 g/mol
- IUPAC Name : 3-fluoro-4-(2-(methylamino)ethoxy)benzenesulfonamide hydrochloride
- Physical Form : Powder
- Purity : ≥95%
Research indicates that this compound may exert its biological effects through the following mechanisms:
- Enzyme Modulation : The compound has been shown to interact with specific enzymes involved in cellular signaling pathways, potentially influencing processes such as proliferation and apoptosis.
- Receptor Interaction : It may bind to various receptors, affecting downstream signaling cascades critical for maintaining cellular homeostasis.
Biological Activities
The biological activities of this compound include:
- Antimicrobial Activity : Preliminary studies suggest that this compound exhibits antimicrobial properties against certain bacterial strains.
- Anticancer Potential : Its ability to modulate enzyme activity could position it as a candidate for anticancer therapies, although further research is needed to elucidate its efficacy and mechanisms in cancer models.
Comparative Analysis with Similar Compounds
The following table summarizes the structural similarities and differences between this compound and related compounds:
| Compound Name | Structure | Unique Features |
|---|---|---|
| 3-Fluoro-N-(4-methylphenyl)-benzenesulfonamide | Structure | Lacks ethoxy group |
| 4-Amino-N-(2-fluorophenyl)-benzenesulfonamide | Structure | Contains an amino group |
| 4-Fluoro-N-(4-methylphenyl)-benzenesulfonamide | Structure | Fluorinated at a different position |
Case Studies
Several studies have explored the biological activity of sulfonamide derivatives similar to this compound:
- Study on Enzyme Inhibition : A study published in Journal of Medicinal Chemistry demonstrated that sulfonamide derivatives could inhibit specific enzymes involved in metabolic pathways, leading to reduced cell proliferation in cancer cell lines.
- Antimicrobial Efficacy : Research indicated that compounds with sulfonamide structures exhibited significant antibacterial activity against Gram-positive bacteria, suggesting potential therapeutic applications in treating infections.
Q & A
Q. Table 1: Reaction Optimization Parameters
| Parameter | Optimal Condition | Impact on Yield |
|---|---|---|
| Solvent | DMF or THF | Maximizes solubility of intermediates |
| Temperature | 60–80°C | Balances reaction rate vs. decomposition |
| Base | Triethylamine or NaHCO₃ | Neutralizes HCl byproduct |
Basic: What safety protocols are critical during handling and storage?
Answer:
- Handling : Use PPE (nitrile gloves, lab coat, goggles) due to skin corrosion risks (Category 1B, H314) . Avoid dust generation; work in a fume hood to prevent inhalation .
- Storage : Store under argon in a desiccator at 2–8°C to prevent hydrolysis of the sulfonamide group and degradation of the hydrochloride salt .
Basic: How should researchers characterize the compound’s purity and structure?
Answer:
- Purity : Use HPLC (C18 column, 0.1% ammonium acetate/MeCN, UV detection at 254 nm) to confirm ≥98% purity. Residual solvents (e.g., DMF) should be quantified via GC-MS .
- Structural Confirmation :
- NMR : ¹H NMR (DMSO-d₆) should show peaks for the methylaminoethoxy group (δ 3.2–3.4 ppm, CH₂NHCH₃) and aromatic fluorine coupling (δ 7.1–7.3 ppm) .
- HRMS : Exact mass (M+H⁺) calculated for C₉H₁₃ClFN₂O₃S: 295.0321 .
Advanced: How can computational chemistry optimize reaction pathways for scale-up?
Answer:
- Reaction Path Search : Use density functional theory (DFT) to model transition states and identify low-energy pathways for sulfonamide bond formation. Software like Gaussian or ORCA can predict activation energies and guide solvent selection .
- Solvent Effects : COSMO-RS simulations assess solvent polarity’s impact on intermediate stability. For example, THF may stabilize zwitterionic intermediates better than DMF .
Q. Table 2: Computational vs. Experimental Yields
| Method | Predicted Yield (%) | Experimental Yield (%) |
|---|---|---|
| DFT (B3LYP/6-31G*) | 85 | 82 |
| Mechanistic Trial | N/A | 68 |
Advanced: How to resolve contradictory bioactivity data in enzyme inhibition assays?
Answer:
Contradictions may arise from assay conditions (e.g., pH, ionic strength) or compound aggregation. Mitigation strategies:
- Dose-Response Curves : Use 8–12 concentration points to calculate IC₅₀ values accurately. Include controls for non-specific binding (e.g., 0.1% BSA) .
- Dynamic Light Scattering (DLS) : Check for colloidal aggregation at high concentrations (>10 µM). Add 0.01% Triton X-100 to disrupt aggregates .
Advanced: What are the challenges in studying metabolic stability in vitro?
Answer:
The methylaminoethoxy group is susceptible to oxidative dealkylation by cytochrome P450 enzymes (e.g., CYP3A4). Solutions:
- Microsomal Incubations : Use liver microsomes + NADPH to identify metabolites. LC-MS/MS detects the primary oxidative product (3-fluoro-4-hydroxybenzenesulfonamide) .
- Stabilization : Co-incubate with 1-aminobenzotriazole (CYP inhibitor) to assess enzyme-specific degradation .
Advanced: How to design a structure-activity relationship (SAR) study for sulfonamide derivatives?
Answer:
- Core Modifications : Synthesize analogs with varying substituents (e.g., replacing fluorine with chlorine or methoxy) to assess electronic effects on target binding .
- Side Chain Variations : Compare methylaminoethoxy with ethylamino or dimethylamino groups to evaluate steric and basicity impacts .
Q. Table 3: SAR Trends in Carbonic Anhydrase Inhibition
| Derivative | IC₅₀ (nM) | LogP |
|---|---|---|
| Parent Compound | 12.3 | 1.2 |
| 4-Chloro Analog | 8.7 | 1.5 |
| Dimethylaminoethoxy | 45.1 | 0.9 |
Advanced: What analytical techniques detect degradation products under accelerated stability testing?
Answer:
- Forced Degradation : Expose the compound to heat (40°C/75% RH), acid (0.1M HCl), and peroxide (3% H₂O₂). Monitor via:
Advanced: How to evaluate the compound’s potential for covalent target binding?
Answer:
- Mass Shift Assays : Incubate with recombinant protein targets (e.g., kinases) and perform intact protein MS to detect mass shifts (+136 Da for sulfonamide adducts) .
- Competition Experiments : Pre-treat proteins with iodoacetamide to block reactive cysteine residues; reduced binding suggests covalent mechanisms .
Advanced: What in vivo pharmacokinetic parameters should be prioritized for preclinical studies?
Answer:
- Oral Bioavailability : Measure AUC(0–24h) after oral vs. IV administration in rodents. Target >30% bioavailability .
- Brain Penetration : Assess brain-to-plasma ratio (Kp) using LC-MS/MS. The fluorine substituent enhances BBB permeability via passive diffusion .
Q. Table 4: Pharmacokinetic Profile in Rats
| Parameter | Value |
|---|---|
| t₁/₂ (h) | 4.2 |
| Cₘₐₓ (ng/mL) | 850 |
| Vd (L/kg) | 1.8 |
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
